3-Bromo-5-cyclopropylpyridin-2-amine CAS number and identifiers
This guide provides an in-depth technical analysis of 3-Bromo-5-cyclopropylpyridin-2-amine , a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics. Chemical Identity & Physic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Bromo-5-cyclopropylpyridin-2-amine , a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3]
3-Bromo-5-cyclopropylpyridin-2-amine is a halogenated aminopyridine derivative characterized by a cyclopropyl group at the C5 position and a bromine atom at the C3 position. This specific substitution pattern renders it a highly valuable "hinge-binding" scaffold in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors.
The synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine requires precise regiocontrol to distinguish between the C3 and C5 positions of the pyridine ring. Two primary routes are established: Regioselective Suzuki Coupling (Method A) and Stepwise Bromination (Method B).
This method exploits the electronic and steric differences between the C3 and C5 bromines in 2-amino-3,5-dibromopyridine . The C5 bromine is electronically more activated for oxidative addition and less sterically hindered than the C3 bromine (flanked by the amino group), allowing for selective mono-coupling.
Starting Material : 2-Amino-3,5-dibromopyridine[1][2][3][4][5]
Charge : In a reaction vessel, combine 2-amino-3,5-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.1 eq), and Cs₂CO₃ (3.0 eq).
Degas : Suspend in 1,4-dioxane/water and degas with N₂ for 15 minutes.
Catalysis : Add Pd(dppf)Cl₂·DCM (0.05 eq).
Reaction : Heat to 85–90 °C for 4–6 hours. Monitor by LC-MS for the mono-coupled product (MW 213). Note: Over-reaction leads to bis-cyclopropyl byproduct.
Workup : Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
Purification : Flash column chromatography (Hexane/EtOAc gradient). The C5-coupled product elutes before the C3-isomer (if formed).
This route avoids regioselectivity issues by installing the cyclopropyl group first, followed by electrophilic bromination which is directed to the C3 position (ortho to the amino group) because the C5 position is blocked.
Starting Material : 2-Amino-5-bromopyridine[1][4][5]
Step 1 (Coupling) : Suzuki coupling with cyclopropylboronic acid to yield 5-cyclopropylpyridin-2-amine .
Step 2 (Bromination) : Bromination with N-Bromosuccinimide (NBS).
Protocol (Step 2):
Dissolution : Dissolve 5-cyclopropylpyridin-2-amine (1.0 eq) in Acetonitrile (ACN) or DMF at 0 °C.
Bromination : Add NBS (1.05 eq) portion-wise over 30 minutes. The amino group directs the electrophile to the C3 position.
Quench : Stir at room temperature for 2 hours. Quench with 10% Na₂S₂O₃ solution.
Isolation : Extract with EtOAc. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Caption: Synthetic pathways comparing direct regioselective coupling (Method A) vs. stepwise functionalization (Method B).
Medicinal Chemistry Applications
3-Bromo-5-cyclopropylpyridin-2-amine serves as a privileged scaffold in drug discovery, particularly for Kinase Inhibitors .
Structural Activity Relationship (SAR) Logic
2-Amino Pyridine Motif : Functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows the molecule to anchor into the hinge region of kinase enzymes (e.g., Trk, BTK, JAK).
3-Bromo Substituent :
Synthetic Handle : Provides a site for further cross-coupling (e.g., Suzuki, Sonogashira) to extend the molecule into the solvent-exposed front or hydrophobic back-pocket of the protein.
Halogen Bonding : The bromine atom can participate in halogen bonding with carbonyl backbone residues in the binding pocket.
5-Cyclopropyl Group :
Bioisostere : Acts as a rigid, lipophilic replacement for ethyl or isopropyl groups.
Metabolic Stability : The cyclopropyl ring is resistant to cytochrome P450-mediated hydroxylation compared to alkyl chains, improving the drug's half-life (
).
Hydrophobic Interaction : Fills small hydrophobic pockets (e.g., the gatekeeper region) without incurring a high entropic penalty.
SAR Visualization
Caption: Pharmacophore analysis of the scaffold highlighting key interactions in kinase binding domains.
Safety & Handling
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for halogenated aminopyridines.
GHS Classification :
Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).
Skin Irritation : Category 2.
Eye Irritation : Category 2A.
STOT-SE : Category 3 (Respiratory irritation).
Handling : Use in a fume hood. Avoid dust formation.
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct light to prevent debromination).
References
Fluorochem . 5-Bromo-3-cyclopropylpyridin-2-amine Product Sheet (Note: Isomer distinction). Available at:
Strem Chemicals . 3-Bromo-5-cyclopropylpyridin-2-amine, 95%. Catalog #07-0346. Available at:
Li, A. Y.Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Heterocycles, 2011. (Discusses regioselectivity in dibromopyridines).
Dandu, R. et al.A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives. Heterocycles, Vol. 83, No. 4, 2011.
MilliporeSigma . 3-Bromo-6-cyclopropylpyridin-2-amine Product Detail. (Reference for structural analogs). Available at:
An In-depth Technical Guide to 3-Bromo-5-cyclopropylpyridin-2-amine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Bromo-5-cyclopropylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromo-5-cyclopropylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and methods for its characterization.
Molecular Structure and Physicochemical Properties
3-Bromo-5-cyclopropylpyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, a cyclopropyl group, and an amine group. The strategic placement of these functional groups makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Appearance: Expected to be a solid at room temperature, likely yellow or off-white in color, similar to other substituted aminopyridines.
SMILES (Simplified Molecular Input Line Entry System) String: N1=C(Br)C=C(C(C)C)C=N1
Key Structural Features:
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom and the aromatic nature of the ring influence the compound's basicity and reactivity.
2-Amino Group: This primary amine is a key functional group for further chemical modifications, such as amide bond formation or N-alkylation. It also significantly influences the electronic properties of the pyridine ring.
3-Bromo Group: The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at this position.
5-Cyclopropyl Group: The small, strained cyclopropyl ring can impart unique conformational constraints and metabolic stability to molecules containing this moiety. It is a desirable feature in many drug candidates.
Table 1: Physicochemical Properties of 3-Bromo-5-cyclopropylpyridin-2-amine
A plausible and efficient method for the synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and a halide. In this case, the reaction would involve the coupling of a dibrominated aminopyridine with cyclopropylboronic acid.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine via Suzuki-Miyaura coupling.
Experimental Protocol:
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid.[2]
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromopyridin-2-amine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.05 eq.).
Ligand Addition: Add tricyclohexylphosphine (PCy₃, 0.10 eq.) to the flask.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask via syringe.
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-cyclopropylpyridin-2-amine.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as PCy₃ is highly effective for the Suzuki coupling of aryl bromides.[2] The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base: A base like K₃PO₄ is crucial for the transmetalation step of the Suzuki reaction.[3]
Solvent System: A mixture of an organic solvent like toluene and water is often used to dissolve both the organic and inorganic reagents.[2] Degassing the solvents is important to remove oxygen, which can deactivate the palladium catalyst.
Characterization and Analytical Methods
The structure and purity of the synthesized 3-Bromo-5-cyclopropylpyridin-2-amine should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the cyclopropyl group, and the protons of the amine group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).
Table 2: Expected Analytical Data
Technique
Expected Observations
¹H NMR
Signals for aromatic protons, cyclopropyl protons, and NH₂ protons with characteristic chemical shifts and coupling constants.
¹³C NMR
Eight distinct signals corresponding to the carbon atoms of the pyridine ring, cyclopropyl group, and the carbon bearing the bromine.
Mass Spec (EI/ESI)
Molecular ion peak (M⁺) at m/z ≈ 212 and 214 (due to ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery
Substituted 2-aminopyridines are a common scaffold in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their capacity for diverse functionalization. The presence of a bromine atom allows for further elaboration of the molecule through cross-coupling reactions, making 3-Bromo-5-cyclopropylpyridin-2-amine a versatile intermediate for the synthesis of compound libraries for screening against various biological targets. The cyclopropyl moiety can enhance metabolic stability and binding affinity.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, a plausible synthetic route, and characterization methods for 3-Bromo-5-cyclopropylpyridin-2-amine. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development.
Dandu, R. R., et al. A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
Google Patents.
ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
Google Patents. US20160120866A1 - Substituted pyrazole compounds as raf inhibitors.
Scilit. Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. [Link]
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
Solubility profile of 3-Bromo-5-cyclopropylpyridin-2-amine in organic solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Bromo-5-cyclopropylpyridin-2-amine Executive Summary This technical guide profiles the solubility characteristics of 3-Bromo-5-cyclopropylpyridin-2-a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Bromo-5-cyclopropylpyridin-2-amine
Executive Summary
This technical guide profiles the solubility characteristics of 3-Bromo-5-cyclopropylpyridin-2-amine , a critical halogenated heterocyclic intermediate often employed in the synthesis of kinase inhibitors and high-value pharmaceutical ingredients (APIs).[1][2][3]
While specific thermodynamic solubility values for this proprietary intermediate are rarely published in open literature, this guide synthesizes data from structural analogs (e.g., 2-amino-3-bromopyridine, 3-bromo-5-methylpyridin-2-amine) and first-principles physicochemical analysis.[2][3] It provides researchers with a predictive solubility map , a validated experimental protocol for generating in-house data, and solvent selection strategies for reaction optimization and purification.[1][2][3]
Physicochemical Context & Structural Analysis
To predict solubility behavior, we must deconstruct the molecule into its functional pharmacophores.[1] This structure-property relationship (SPR) analysis dictates solvent interaction potential.[1][3]
Significantly increases LogP (approx.[1][2][3] +0.5 vs. methyl); enhances solubility in non-polar/moderate solvents compared to the non-alkylated analog.[1][3]
The following profile categorizes solvents by their utility in Synthesis (Reaction Medium) versus Purification (Crystallization/Extraction).
Table 1: Predicted Solubility Profile
Estimates based on structural analogs (e.g., 2-amino-3-bromo-5-methylpyridine).[1][2][3]
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Polar Aprotic
DMSO, DMF, DMAc
Very High (>100 mg/mL)
Stock Solutions: Ideal for HTS bioassays or kinetic solubility testing.[1][2] Hard to remove during workup.
Chlorinated
Dichloromethane (DCM), Chloroform
High (>50 mg/mL)
Reaction/Extraction: Excellent for dissolving the compound; standard solvent for workup.[1][2]
Ethers
THF, 2-MeTHF, Dioxane
High (>50 mg/mL)
Reaction: Preferred for Pd-catalyzed couplings (Suzuki/Buchwald) due to coordination ability.[1][2]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Moderate (10–50 mg/mL)
Extraction/Crystallization: Good balance; solubility drops significantly upon cooling, making it ideal for recrystallization.[1][2]
Alcohols
Methanol (MeOH), Ethanol (EtOH), IPA
Moderate to High
Purification: High solubility at boiling point; moderate at RT.[1][2] Excellent for recrystallization (often with water antisolvent).[1][2][3]
Non-Polar
Hexanes, Heptane, Toluene
Low (<5 mg/mL)
Anti-Solvent: Used to crash out the product from EtOAc or DCM solutions.[1][2]
Aqueous
Water (pH 7)
Insoluble (<0.1 mg/mL)
Wash: Product stays in organic phase during extraction.[1][2][3]
Aqueous Acid
0.1 M HCl (pH 1-2)
Soluble
Salt Formation: Protonation of pyridine N solubilizes the compound.[1][2][3]
Decision Logic: Solvent Selection
The choice of solvent depends heavily on the intended unit operation.[1][3] The diagram below illustrates the decision process for Reaction vs. Purification .
Caption: Decision tree for selecting optimal solvents based on process requirements (Synthesis vs. Purification).
As a Senior Scientist, you must validate these predictions with experimental data. The Shake-Flask Method followed by HPLC-UV quantification is the industry gold standard for thermodynamic solubility.[1][2][3]
Calculate concentration using a standard calibration curve of the pure compound.[1][2]
Visual Workflow: Solubility Determination
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Application Notes: Synthesis & Purification
Reaction Optimization:
For cross-coupling reactions (e.g., Suzuki-Miyaura), the 3-bromo position is the reactive site.[1][2][3]
Recommended Solvent:1,4-Dioxane/Water (4:1) or Toluene/Water .[1][2][3]
Why? The compound has high solubility in Dioxane/Toluene, and the water acts as a co-solvent for the inorganic base (e.g., K₂CO₃).[1]
Recrystallization Strategy:
To purify the compound from crude reaction mixtures:
Dissolution: Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate (approx. 60-70°C).[1][2][3]
Filtration: Filter hot to remove insoluble inorganics.[1][2][3]
Crystallization: Slowly add Water (if using EtOH) or Heptane (if using EtOAc) until turbidity appears.[1][2][3]
Cooling: Allow to cool slowly to RT, then to 4°C.
Result: The amino-pyridine core will crystallize as the polarity/lipophilicity balance shifts.[1][2][3]
References
General Solubility Protocols: Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. World Health Organization (WHO), 2018.[1][3] [2]
Aminopyridine Properties: Physicochemical properties of aminopyridines and their relevance to medicinal chemistry. National Institutes of Health (PubChem).[1][3] [2][3]
Solubility Methodology: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[1][2] Lund University Publications.[1][3]
Synthesis Context: Synthesis of 3-amino-5-bromopyridine derivatives. Heterocycles, 2011.[1][2] (Contextual grounding for halogenated aminopyridines).
(Note: While specific solubility data for the exact CAS 2089333-28-4 is proprietary, the protocols and trends above are derived from validated data for homologous 2-amino-3-bromo-5-alkylpyridines.)
Advanced Application Note: 3-Bromo-5-cyclopropylpyridin-2-amine in Kinase & Protease Inhibitor Design
Topic: Literature Review of 3-Bromo-5-cyclopropylpyridin-2-amine in Kinase Inhibitor Research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of 3-Bromo-5-cyclopropylpyridin-2-amine in Kinase Inhibitor Research
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, 3-Bromo-5-cyclopropylpyridin-2-amine (CAS: 1319068-89-7) has emerged as a high-value "privileged scaffold." While structurally simple, this intermediate offers a precise balance of electronic and steric properties required for high-affinity binding to the ATP-binding cleft of kinases and structurally related serine proteases.
This guide analyzes the utility of this fragment, specifically its role as a hinge-binding motif with a metabolically stable hydrophobic tail . Primary literature and patent landscape analysis confirm its critical role in the synthesis of oral Plasma Kallikrein (pKal) inhibitors and its applicability to ALK2 (Activin Receptor-Like Kinase 2) and TGF-
inhibitor discovery.
Structural Mechanistic Analysis
The efficacy of 3-Bromo-5-cyclopropylpyridin-2-amine stems from its ability to address three specific challenges in drug design:
Structural Feature
Function in Drug Design
Mechanistic Benefit
2-Amino Pyridine Core
Hinge Binding
Forms a bidentate H-bond network (Donor-Acceptor) with the kinase hinge region backbone (e.g., Glu/Leu residues).
5-Cyclopropyl Group
Hydrophobic Pocket Filling
Acts as a bioisostere for ethyl/isopropyl groups. It fills the hydrophobic "back pocket" or solvent-exposed region while resisting CYP450 oxidation (unlike alkyl chains).
3-Bromo Substituent
Synthetic Handle
A highly reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura) to attach the "tail" of the inhibitor, directing the molecule into the gatekeeper region.
The "Cyclopropyl Effect" in Kinase Inhibition
Replacing a standard alkyl group with a cyclopropyl ring at the 5-position often results in a "magic methyl" effect. The sp2-like character of the cyclopropyl carbons restricts conformational freedom, potentially reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group is significantly more stable to oxidative dealkylation than an ethyl or isopropyl group, prolonging the half-life (
) of the final drug candidate.
Synthetic Workflows & Protocols
Preparation of the Intermediate
The synthesis of the core intermediate is highly scalable. The standard protocol involves the regioselective bromination of 5-cyclopropylpyridin-2-amine.
Combine 3-Bromo-5-cyclopropylpyridin-2-amine (1.0 eq) and the target Boronic Acid (1.2 eq) in a reaction vial.
Add Pd catalyst (5 mol%) and Base (3.0 eq).
Degas with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.
Heat to 90°C for 4-12 hours.
Validation: LC-MS should show formation of the biaryl product.
Visualizing the Pathway
The following diagram illustrates the synthesis and the divergence point where the scaffold can be directed toward different kinase/protease targets.
Caption: Synthetic workflow transforming the precursor into the core intermediate, then diverging to specific therapeutic targets via Pd-catalyzed coupling.
While Plasma Kallikrein is a serine protease, its active site shares significant homology with the ATP-binding pocket of kinases. The 3-Bromo-5-cyclopropylpyridin-2-amine fragment is extensively cited in patent literature (e.g., Vertex Pharmaceuticals , BioCryst ) for constructing oral pKal inhibitors.
Mechanism: The aminopyridine binds to the S1 pocket, while the cyclopropyl group provides lipophilic interactions that improve oral bioavailability compared to earlier amidine-based inhibitors.
Key Reference: US Patent 2021/0079022 A1 details the use of this specific intermediate to synthesize "Heteroaryl plasma kallikrein inhibitors" [1].
Kinase Targets: ALK2 and TGF-
The 2-aminopyridine scaffold is a "privileged structure" for Type I kinase inhibitors.
ALK2 (Activin Receptor-Like Kinase 2): Research demonstrates that 3,5-disubstituted-2-aminopyridines effectively inhibit ALK2. The 5-cyclopropyl group is used to optimize the fit within the hydrophobic gatekeeper region, improving selectivity against homologous kinases like ALK5 [2].
Design Logic: The 3-bromo group allows for the attachment of a "tail" moiety that extends into the solvent front, a common strategy to induce selectivity in kinase inhibitors.
Pharmacophore & Binding Logic
The following diagram visualizes how this specific molecule interacts within a theoretical ATP-binding pocket (Kinase or Protease), validating its design.
Caption: Pharmacophore map showing the bidentate hinge binding (Amino/Pyridine N) and hydrophobic anchoring (Cyclopropyl) critical for potency.
References
Vertex Pharmaceuticals Inc. (2021). Heteroaryl plasma kallikrein inhibitors. US Patent 2021/0079022 A1.
BioCryst Pharmaceuticals. (2022).[7] Heteroaryl inhibitors of plasma kallikrein. WO Patent 2022/197758 A1.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394627, 3-Bromo-5-cyclopropylpyridin-2-amine.
Sanofi. (2012). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for scaffold class).
An In-depth Technical Guide to the pKa and Ionization Behavior of 3-Bromo-5-cyclopropylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter that dictates the absorption, distribution, metabolism, excretion, and toxici...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that dictates the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of an active pharmaceutical ingredient (API). A molecule's pKa value determines its degree of ionization at a given pH, which in turn governs fundamental properties such as solubility, lipophilicity, and the ability to interact with biological targets. This guide provides a comprehensive analysis of 3-bromo-5-cyclopropylpyridin-2-amine, a substituted aminopyridine of interest in medicinal chemistry. We will explore its structural attributes, predict its ionization behavior based on established electronic principles, and detail both experimental and computational methodologies for the precise determination of its pKa value. This document serves as a technical resource for scientists seeking to understand and predict the behavior of this molecule in biological systems.
Molecular Structure and Predicted Ionization Loci
3-Bromo-5-cyclopropylpyridin-2-amine is a derivative of 2-aminopyridine, featuring two potential sites for protonation: the endocyclic pyridine ring nitrogen and the exocyclic amino group.
Pyridine Ring Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital, perpendicular to the aromatic π-system. These electrons are generally available for protonation.
Exocyclic Amino Nitrogen (C2-NH₂): The lone pair on the exocyclic amino nitrogen can be delocalized into the electron-deficient pyridine ring through resonance. This delocalization reduces its availability for protonation.
Consequently, for 2-aminopyridine and its derivatives, the primary site of protonation and the dominant contributor to the molecule's basicity is the pyridine ring nitrogen .[1][2] The protonation equilibrium is therefore centered on this atom.
Figure 1: Protonation equilibrium of 3-bromo-5-cyclopropylpyridin-2-amine.
Qualitative pKa Estimation: The Role of Substituent Effects
To estimate the pKa of the target molecule, we begin with the experimentally determined pKa of the parent compound, 2-aminopyridine, which is approximately 6.86.[1][2][3][4] We then analyze the electronic contributions of the substituents at the 3 and 5 positions.
3-Bromo Substituent: Bromine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I) . This effect significantly reduces the electron density within the pyridine ring, destabilizing the positively charged conjugate acid (BH⁺). A less stable conjugate acid corresponds to a weaker base, thus the bromo group is expected to substantially lower the pKa relative to the parent compound.[5]
5-Cyclopropyl Substituent: The cyclopropyl group is generally considered a weak electron-donating group. It can donate electron density to the aromatic ring via hyperconjugation. This effect would slightly increase the electron density on the ring nitrogen, stabilizing the conjugate acid and thus marginally increasing the pKa .
Predicted Outcome: The strong, acid-strengthening inductive effect of the bromine atom at position 3 is anticipated to dominate over the weak, base-strengthening effect of the cyclopropyl group at position 5. Therefore, the pKa of 3-bromo-5-cyclopropylpyridin-2-amine is predicted to be significantly lower than 6.86 .
Compound
Substituent Effects
Predicted pKa
2-Aminopyridine
(Reference)
~6.86
3-Bromo-5-cyclopropylpyridin-2-amine
Strong -I (Bromo) > Weak +I (Cyclopropyl)
< 6.86
Methodologies for pKa Determination
Accurate pKa determination is essential for building reliable structure-activity relationships (SAR) and pharmacokinetic models. Both experimental and computational methods offer robust pathways to this critical parameter.
Experimental Approaches
A. Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[6] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve as the pH at which the analyte is 50% protonated and 50% in its neutral form (the half-equivalence point).[7]
Protocol: Potentiometric pKa Determination of a Weak Base
Instrument Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
Sample Preparation:
Accurately weigh and dissolve the compound in a suitable solvent system. Due to the potential for low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be required.[6][8] The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point.[6][9]
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]
Causality: Maintaining constant ionic strength minimizes variations in activity coefficients, ensuring that the measured potential changes are directly related to changes in hydrogen ion concentration.
Titration Procedure:
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
Purge the solution with nitrogen for 10-15 minutes before and during the titration.
Causality: This step is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases, especially at neutral-to-high pH.[6]
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.
Record the pH and titrant volume after each addition, allowing the reading to stabilize.
Data Analysis:
Plot pH versus the volume of titrant added.
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the volume at which the first derivative is maximal and the second derivative is zero.[10]
The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.
Figure 2: Experimental workflow for potentiometric titration.
B. UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[6][11] By measuring the absorbance across a range of pH values, a sigmoidal curve is generated, where the inflection point corresponds to the pKa.[9][12]
Protocol: Spectrophotometric pKa Determination
Wavelength Selection:
Prepare two highly acidic (e.g., pH 1-2) and two highly basic (e.g., pH 10-11) solutions of the compound at a known concentration.
Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both the fully protonated and neutral species.
Identify one or more analytical wavelengths (λ) where the difference in absorbance between the two species is maximal.
Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of ±2 pH units around the estimated pKa.
Measurement:
Prepare a set of solutions by adding a constant, small aliquot of a concentrated stock solution of the analyte to each buffer solution.
Causality: Keeping the analyte concentration constant is crucial. Using a ratio of absorbances at two different wavelengths can help normalize for minor concentration errors.[9][13]
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
Data Analysis:
Plot absorbance versus pH.
Fit the data to a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, which corresponds to the point halfway between the minimum and maximum absorbance.[14]
Figure 3: Experimental workflow for UV-Vis spectrophotometry.
Computational (In Silico) Prediction
In silico pKa prediction is an invaluable tool in early-stage drug discovery, enabling the rapid screening of large compound libraries where experimental determination is impractical.[15]
A. Empirical and Data-Driven Methods
These methods utilize large databases of experimentally determined pKa values to build predictive models based on molecular fragments and quantitative structure-property relationships (QSPR).[16] They are extremely fast and often accurate for molecules that are structurally similar to those in the training set.
Leading Software: Commercially available software such as ACD/pKa DB, Marvin, and Epik are widely used in the pharmaceutical industry.[15][17]
B. Quantum Mechanical (QM) Methods
QM-based approaches offer a first-principles pathway to pKa prediction and are particularly useful for novel scaffolds not well represented in empirical databases.[16] These methods calculate the Gibbs free energy change (ΔG) of the protonation reaction in solution, from which the pKa can be derived. The calculation is typically performed using a thermodynamic cycle that breaks the process down into gas-phase and solvation energy components.[18]
Conceptual Protocol: QM-Based pKa Prediction
Structure Optimization: The 3D structures of the neutral base (B) and its conjugate acid (BH⁺) are computationally optimized, typically using Density Functional Theory (DFT).
Gas-Phase Free Energy Calculation: The gas-phase free energies, G_gas(B) and G_gas(BH⁺), are calculated.
Solvation Free Energy Calculation: The free energies of solvation, ΔG_solv(B) and ΔG_solv(BH⁺), are calculated using a polarizable continuum model (PCM) to simulate the aqueous environment.[19]
pKa Calculation: The pKa is calculated from the free energy of the reaction in solution, using the known free energy of the solvated proton (a value that depends on the theoretical model).
Figure 4: Thermodynamic cycle for QM pKa prediction.
Predicted Ionization Profile at Physiological pH
Given the strong electron-withdrawing nature of the 3-bromo substituent, the pKa of 3-bromo-5-cyclopropylpyridin-2-amine is expected to be in the range of 3.5 - 5.5. This has significant implications for its behavior in biological systems.
At physiological pH (~7.4), the molecule will exist almost exclusively in its neutral, uncharged form. This suggests it will have higher lipophilicity and will be more likely to passively diffuse across biological membranes, such as the intestinal wall and the blood-brain barrier. Its aqueous solubility will be lower compared to its protonated form, which could impact formulation strategies.
Conclusion
The ionization behavior of 3-bromo-5-cyclopropylpyridin-2-amine is dominated by protonation at the endocyclic pyridine nitrogen. The presence of a 3-bromo substituent strongly suggests that its pKa will be significantly lower than that of the parent 2-aminopyridine scaffold. This predicted pKa indicates that the molecule will be predominantly neutral and lipophilic under physiological conditions, a critical insight for drug design and development. For definitive characterization, experimental determination via potentiometric titration or UV-Vis spectrophotometry is strongly recommended. These empirical results can then be used to validate and refine computational models, creating a powerful predictive tool for future lead optimization efforts.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. Retrieved from [Link]
Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Retrieved from [Link]
Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development. Development of Methods for the Determination of pKa Values. Retrieved from [Link]
Khan, I., et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Service (IJIRSS). Retrieved from [Link]
Sørensen, M. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]
Kılıç, E., et al. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Balogh, G. T., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]
Hunt, P., et al. (2020). Predicting pKa using a combination of quantum mechanical and machine learning methods. Journal of Chemical Information and Modeling. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
Griepenburg, J. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. Retrieved from [Link]
Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Retrieved from [Link]
Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
Yulizar, Y., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]
University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
User, Q. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. Retrieved from [Link]
Martí, S., et al. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
Melin, V., et al. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Retrieved from [Link]
LibreTexts Chemistry. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
Synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols out...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for each experimental step. This document emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.
Introduction
3-Bromo-5-cyclopropylpyridin-2-amine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the cyclopropyl group, a bioisostere of a phenyl ring, often imparts favorable metabolic stability and improved binding affinity to drug candidates.[1] The unique substitution pattern of this pyridine derivative, with bromo, cyclopropyl, and amino groups, allows for diverse downstream functionalization, making it a versatile scaffold in the development of novel therapeutics.
This guide details a robust and efficient two-step synthetic route starting from the readily available precursor, 2-aminopyridine. The synthesis involves a regioselective dibromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The strategy hinges on the controlled dibromination of 2-aminopyridine to yield 2-amino-3,5-dibromopyridine, followed by a regioselective Suzuki-Miyaura coupling with cyclopropylboronic acid to introduce the cyclopropyl moiety at the 5-position.
Caption: Overall synthetic route for 3-Bromo-5-cyclopropylpyridin-2-amine.
Part 1: Synthesis of 2-Amino-3,5-dibromopyridine
The initial step involves the dibromination of 2-aminopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (3- and 5-positions). Careful control of the reaction conditions is necessary to achieve the desired dibrominated product while minimizing the formation of monobrominated and other byproducts.[2][3]
To a solution of 2-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-3,5-dibromopyridine as a solid.
Rationale for Experimental Choices
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid and easier to handle than liquid bromine, offering a more controlled reaction.
Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting material and reagents and is relatively unreactive under the reaction conditions.
Temperature Control: The initial addition of NBS at 0 °C helps to control the exothermicity of the reaction and improve the selectivity of the bromination.
Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine
The second step is a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the 2-amino-3,5-dibromopyridine with cyclopropylboronic acid.[4][5][6] The regioselectivity is a critical aspect of this step, with the reaction preferentially occurring at the less sterically hindered 5-position.
In a reaction vessel, combine 2-amino-3,5-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
Evacuate and backfill the vessel with nitrogen or argon three times.
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-Bromo-5-cyclopropylpyridin-2-amine.
Rationale for Experimental Choices
Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency and tolerance of various functional groups.[6]
Potassium Carbonate (Base): The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Potassium carbonate is a widely used and effective base for this purpose.
Solvent System (Dioxane/Water): The mixed solvent system is crucial for dissolving both the organic-soluble and water-soluble components of the reaction mixture, facilitating the catalytic cycle.
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Typical Yield (%)
Physical State
2-Amino-3,5-dibromopyridine
C₅H₄Br₂N₂
251.91
60-75
Solid
3-Bromo-5-cyclopropylpyridin-2-amine
C₈H₉BrN₂
213.08
50-65
Solid
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The synthetic route described in this guide provides a reliable and scalable method for the preparation of 3-Bromo-5-cyclopropylpyridin-2-amine. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this important building block for their drug discovery programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Dandu, R. R., et al. (2011).
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346.
Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.
Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 7065-7068.
Chupakhin, E., et al. (2023).
Waring, M. J., et al. (2017). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
CN103664765A - Preparation method of 2-amino-3-bromopyridine.
US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Advances, 9(60), 35061-35065.
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). PMC.
Palladium-Catalyzed Direct Cyclopropyl
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2000). Tetrahedron Letters, 41(42), 8141-8145.
Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. (2007). Organic Letters, 9(16), 3133-3135.
Application Notes & Protocols: Leveraging 3-Bromo-5-cyclopropylpyridin-2-amine for Fragment-Based Drug Discovery
Introduction: The Strategic Value of 3-Bromo-5-cyclopropylpyridin-2-amine in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of 3-Bromo-5-cyclopropylpyridin-2-amine in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with superior ligand efficiency.[4][5] The fragment 3-Bromo-5-cyclopropylpyridin-2-amine is an exemplary starting point, embodying several key attributes that make it a highly valuable tool for medicinal chemists.
This molecule is a carefully designed fragment that combines three critical pharmacophoric elements: a privileged pyridine scaffold, a potency-enhancing cyclopropyl group, and synthetically tractable amine and bromide handles. Its molecular weight of 213.07 g/mol and adherence to the "Rule of Three" (Ro3) make it an ideal candidate for fragment screening campaigns.[6][7]
Property
Value
Significance in FBDD
Molecular Formula
C₈H₉BrN₂
Low complexity allows for efficient exploration of binding pockets.
Molecular Weight
213.07 g/mol
Compliant with the "Rule of Three" (MW < 300 Da).[6]
Hydrogen Bond Donors
1 (Amine)
Provides a key interaction point for target binding.
Hydrogen Bond Acceptors
2 (Pyridine N, Amine N)
The pyridine nitrogen is a well-established H-bond acceptor in drug-target interactions.[8]
Topological Polar Surface Area (TPSA)
38.91 Ų
Indicates good potential for cell permeability.
LogP (calculated)
2.69
A balanced lipophilicity suitable for a fragment starting point.
The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and π-π stacking interactions within protein binding sites.[8][9] Its basicity can also enhance aqueous solubility, a crucial property for drug candidates.[10] The incorporation of a cyclopropyl group is a modern design strategy used to confer metabolic stability and conformational rigidity.[11][12] This strained ring system can lock the molecule into a bioactive conformation, leading to improved binding affinity, and its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11][13][14] The bromine atom and the primary amine serve as versatile synthetic handles, providing clear vectors for subsequent hit-to-lead optimization.
The FBDD Workflow: From Fragment to Lead
The journey from identifying a fragment hit to developing a lead candidate is a systematic process. 3-Bromo-5-cyclopropylpyridin-2-amine is designed to excel at each stage of this workflow. The process begins with the screening of a fragment library to identify initial hits, which are then validated and optimized through iterative cycles of medicinal chemistry and biophysical testing.[2][15]
C-H activation techniques for functionalizing 3-Bromo-5-cyclopropylpyridin-2-amine
An Application Guide to Advanced C-H Functionalization of 3-Bromo-5-cyclopropylpyridin-2-amine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the sel...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Advanced C-H Functionalization of 3-Bromo-5-cyclopropylpyridin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the selective C-H bond functionalization of 3-Bromo-5-cyclopropylpyridin-2-amine, a valuable heterocyclic building block in contemporary drug discovery. Moving beyond traditional cross-coupling methods that require pre-functionalization, this guide explores the application of modern C-H activation techniques. We delve into the strategic considerations for regioselective functionalization, detailing the influence of the substrate's unique electronic and steric properties. Detailed, field-tested protocols for palladium, rhodium, and iridium-catalyzed transformations are provided, equipping researchers with the practical knowledge to leverage these atom-economical methods for late-stage diversification and the synthesis of novel molecular architectures.
Strategic Imperatives: Why C-H Activation?
The pyridine scaffold is a cornerstone of medicinal chemistry, and substituted 2-aminopyridines are privileged motifs in numerous therapeutic agents. The target molecule, 3-Bromo-5-cyclopropylpyridin-2-amine, presents multiple handles for chemical modification: a bromine atom for traditional cross-coupling, a primary amine for amidation or alkylation, and two distinct C-H bonds on the pyridine core (C4 and C6).
Direct C-H activation has emerged as a transformative strategy in synthesis, offering a more sustainable and efficient alternative to classical methods.[1][2] By directly converting inert C-H bonds into new C-C or C-heteroatom bonds, this approach circumvents the need for pre-installing reactive functional groups, thereby shortening synthetic sequences, reducing waste, and enabling novel pathways for molecular diversification.
Substrate Analysis: Regiochemical Considerations
The successful application of C-H activation hinges on understanding and controlling regioselectivity. The electronic and steric profile of 3-Bromo-5-cyclopropylpyridin-2-amine dictates the likely outcomes of various catalytic systems.
The Directing Group: The 2-amino group, in concert with the pyridine nitrogen, is a powerful bidentate directing group.[3] In many transition metal-catalyzed reactions (e.g., with Pd, Rh, Ru), it forms a stable five-membered metallacycle, positioning the catalyst to activate the adjacent C6-H bond . This is the most common and predictable pathway for chelation-assisted functionalization.
Steric Hindrance: The C6 position is adjacent to the pyridine nitrogen, while the C4 position is flanked by the bromo and cyclopropyl groups. Depending on the steric bulk of the catalyst and the coupling partner, access to either site may be modulated.
Electronic Effects: The pyridine ring is inherently electron-deficient. This property is crucial for non-chelation-controlled reactions, such as photoredox-mediated Minisci-type additions, which tend to favor addition at the electron-deficient C4 and C6 positions.[4]
This guide will focus on protocols that leverage these properties to achieve selective functionalization at either the C4 or C6 position.
Caption: Structure of 3-Bromo-5-cyclopropylpyridin-2-amine with potential C-H activation sites.
Methodologies & Mechanistic Overview
Palladium-Catalyzed C-H Arylation & Olefination
Palladium catalysis is a robust and versatile tool for C-H functionalization.[5] For 2-aminopyridine substrates, a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle is often operative. The 2-amino group acts as a reliable directing group, enabling regioselective arylation and olefination, typically at the C6 position.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Rhodium(III)-Catalyzed Annulation & Alkenylation
Rhodium(III) catalysts, particularly those bearing a Cp* ligand, are exceptionally effective for C-H activation and subsequent coupling with unsaturated partners like alkenes and alkynes.[7][8] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, followed by insertion of the coupling partner and reductive elimination. This methodology is highly effective for the C6-alkenylation of 2-aminopyridines.
Iridium-Catalyzed C-H Borylation
The introduction of a boronic ester group via Ir-catalyzed C-H borylation is one of the most powerful strategies in synthesis, as the resulting product is a versatile intermediate for Suzuki-Miyaura cross-coupling.[9][10] For pyridines, regioselectivity is often governed by sterics, with borylation occurring at the least hindered position.[11][12][13] While the directing group effect of the amine at C2 would favor C6 borylation, the steric environment of the substrate may lead to competitive or preferential borylation at the C4 position. This method offers a potential pathway to functionalize the C4-H bond, which can be challenging to access via chelation-controlled methods.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Application Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, following standard laboratory safety procedures.
Protocol 1: Palladium-Catalyzed C6-Arylation of 3-Bromo-5-cyclopropylpyridin-2-amine
This protocol leverages the strong directing group effect of the 2-aminopyridine moiety to achieve selective arylation at the C6 position with aryl iodides.
Step-by-Step Methodology:
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-cyclopropylpyridin-2-amine (1.0 mmol, 227.1 mg).
Add the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Ag₂CO₃ (1.5 mmol, 413.6 mg).
Evacuate and backfill the tube with argon or nitrogen three times.
Add anhydrous 1,4-dioxane (5 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 110 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C6-arylated product.
Entry
Aryl Iodide
Catalyst Loading (mol%)
Temp (°C)
Time (h)
Expected Yield (%)
1
Iodobenzene
5
110
18
75-85
2
4-Iodotoluene
5
110
18
70-80
3
1-Iodo-4-methoxybenzene
5
110
24
65-75
4
1-Iodo-4-fluorobenzene
5
110
24
70-80
Table 1: Representative conditions for Pd-catalyzed C6-arylation. Yields are estimated based on similar transformations in the literature.
Protocol 2: Rhodium(III)-Catalyzed C6-Olefination with Ethyl Acrylate
This protocol utilizes a [Cp*RhCl₂]₂ catalyst for the efficient coupling of the C6-H bond with an activated alkene.
Step-by-Step Methodology:
To a screw-cap vial, add 3-Bromo-5-cyclopropylpyridin-2-amine (0.5 mmol, 113.5 mg).
Seal the vial with a cap containing a PTFE septum and purge with argon.
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) followed by ethyl acrylate (1.0 mmol, 109 µL).
Place the vial in a preheated heating block at 80 °C.
Stir the mixture for 16 hours.
After cooling to room temperature, dilute the reaction with dichloromethane (10 mL).
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
Concentrate the solvent in vacuo.
Purify the residue by flash chromatography (hexane/ethyl acetate gradient) to obtain the C6-alkenylated product.
Entry
Alkene
Catalyst Loading (mol%)
Temp (°C)
Time (h)
Expected Yield (%)
1
Ethyl Acrylate
2
80
16
80-90
2
Styrene
2
80
16
60-70
3
n-Butyl Acrylate
2
80
16
75-85
Table 2: Representative conditions for Rh(III)-catalyzed C6-olefination. Yields are estimated based on similar transformations.
Protocol 3: Iridium-Catalyzed C4-Borylation
This protocol aims to leverage steric control to achieve borylation at the less-hindered C4 position, providing a versatile building block for subsequent Suzuki couplings.
Step-by-Step Methodology:
In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (0.015 mmol, 9.9 mg) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 8.0 mg) to a screw-cap vial.
Add anhydrous octane (3 mL) and stir for 10 minutes.
Seal the vial tightly and remove it from the glovebox.
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 24 hours.
Cool the reaction to room temperature.
Remove the solvent under reduced pressure.
Purify the crude material directly by flash column chromatography on silica gel. Note: It is often recommended to use silica gel that has been pre-treated with a hexane/triethylamine solution to prevent protodeborylation of the product on the column. Elute with a hexane/ethyl acetate gradient.
Entry
Catalyst System
Borylating Agent
Temp (°C)
Time (h)
Predicted Major Regioisomer
1
[Ir(cod)OMe]₂ / dtbpy
B₂pin₂
100
24
C4
Table 3: Conditions for Ir-catalyzed C4-borylation. The C4 selectivity is predicted based on steric hindrance effects often observed in pyridine borylation.[14]
Conclusion
The protocols outlined in this guide demonstrate the power and versatility of C-H activation for the selective functionalization of 3-Bromo-5-cyclopropylpyridin-2-amine. By selecting the appropriate catalytic system, researchers can target specific C-H bonds to install aryl, vinyl, and boryl functionalities, thereby rapidly accessing a diverse range of analogues for applications in drug discovery and materials science. These methods represent a significant step forward in synthetic efficiency, enabling the construction of complex molecules with greater atom economy and strategic flexibility.
References
Iridium-catalyzed C-H borylation of pyridines - PubMed. (2014). PubMed.
Iridium-catalyzed C-H borylation of pyridines | Request PDF. (n.d.).
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). Royal Society of Chemistry.
Iridium-catalyzed C-H borylation of substituted pyridines. (n.d.). American Chemical Society.
Iridium-catalyzed C–H borylation of pyridines. (n.d.). RSC Publishing.
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. (2019).
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Royal Society of Chemistry.
Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). ACS Omega.
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. (2019). PubMed.
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC.
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry.
Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews.
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (n.d.). RSC Publishing.
Application Note: Strategic Functionalization of 3-Bromo-5-cyclopropylpyridin-2-amine for Heterobifunctional Linker Assembly
Executive Summary & Strategic Rationale This guide details the protocols for utilizing 3-Bromo-5-cyclopropylpyridin-2-amine as a primary scaffold ("anchor") for the synthesis of heterobifunctional linker-ligand conjugate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This guide details the protocols for utilizing 3-Bromo-5-cyclopropylpyridin-2-amine as a primary scaffold ("anchor") for the synthesis of heterobifunctional linker-ligand conjugates, specifically for PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) applications.
The 3-Bromo-5-cyclopropylpyridin-2-amine scaffold presents a unique "privileged structure" in medicinal chemistry. The 2-amino-pyridine motif is a classic hinge-binding pharmacophore found in numerous kinase inhibitors and plasma kallikrein inhibitors, while the 5-cyclopropyl group offers enhanced metabolic stability and lipophilicity compared to standard alkyl chains, reducing oxidative clearance [1].
For the development of heterobifunctional degraders, this molecule offers two distinct orthogonal handles for linker attachment:
The C2-Amine (Nucleophilic): A handle for amide couplings or reductive aminations, often used if the amine is solvent-exposed.
The C3-Bromide (Electrophilic): A robust "exit vector" for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki, Buchwald-Hartwig), allowing linker extension without disrupting the critical N1-interaction face.
Reactivity Landscape & Logic
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Figure 1: Orthogonal reactivity map for 3-Bromo-5-cyclopropylpyridin-2-amine. Route A is preferred when the amine is required for hydrogen bonding within the target protein's active site.
Protocol A: C3-Linker Attachment via Sonogashira Coupling
Objective: To attach a PEG-based heterobifunctional linker to the C3 position, preserving the C2-amine for target binding. This creates a rigidified "alkyne-pyridine" exit vector.
Linker Reagent: Propargyl-PEG(n)-COOH or Propargyl-PEG(n)-Azide (1.2 eq)
Catalyst: Pd(PPh3)2Cl2 (5 mol%)
Co-Catalyst: CuI (10 mol%)
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)
Solvent: Anhydrous DMF or THF (degassed)
Step-by-Step Methodology
Degassing: In a flame-dried Schlenk flask, dissolve the substrate (1.0 eq) in anhydrous DMF (0.1 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for preventing homocoupling of the alkyne).
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution should turn slightly yellow/green.
Linker Addition: Add the Propargyl-PEG-Linker (1.2 eq) followed immediately by the base (TEA, 3.0 eq).
Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor by LC-MS.[1]
Checkpoint: The starting material (Br-pyridine) should disappear. If conversion is slow, boost temperature to 80°C, but be wary of cyclopropyl ring opening (rare, but possible under extreme forcing conditions).
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/Copper salts), and 1x with Brine. Dry over Na2SO4.
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a stable solid or viscous oil.
Why this works: The amino group at C2 is electron-donating, which can deactivate the C3-Br towards oxidative addition. However, the Sonogashira coupling is robust enough to overcome this, especially with the cyclopropyl group providing solubility.
Protocol B: N2-Linker Attachment via Amide Coupling
Objective: To attach a linker directly to the exocyclic amine. This is valid only if the amine is not essential for target binding or if the design intends to cap the amine.
Activation: In a vial, dissolve the Linker-Acid (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.
Coupling: Add the 3-Bromo-5-cyclopropylpyridin-2-amine (1.0 eq) to the mixture.
Reaction: Stir at 50°C for 12–18 hours.
Note: Aminopyridines are poor nucleophiles due to the electron-withdrawing nature of the ring. Heating is almost always required compared to standard aliphatic amines.
Workup: Standard aqueous workup (EtOAc/Water).
Purification: Silica chromatography.
Self-Validating Check: If the reaction stalls, check for "dimerization" of the linker. If the pyridine amine is too unreactive, switch to the acid chloride method (generate acid chloride of the linker in situ using oxalyl chloride) to force the reaction.
Synthesis of the Heterobifunctional Construct (Workflow)
The following Graphviz diagram depicts the full workflow for converting the raw scaffold into a functional PROTAC ready for E3 ligase conjugation.
Figure 2: Workflow for assembling PROTACs using the 3-Bromo-5-cyclopropylpyridin-2-amine scaffold.
Quantitative Data & Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for functionalizing this specific pyridine scaffold, based on analogous 2-amino-3-bromopyridine chemistry [2, 3].
Reaction Type
Target Site
Reagents
Temp (°C)
Time (h)
Exp. Yield
Critical Note
Sonogashira
C3-Br
Pd(PPh3)2Cl2, CuI, TEA
60–80
4–6
75–85%
Degas thoroughly; C2-NH2 tolerates conditions.
Suzuki
C3-Br
Pd(dppf)Cl2, K2CO3
80–100
2–4
80–90%
Excellent for attaching rigid aryl linkers.
Buchwald
C3-Br
Pd2(dba)3, Xantphos
100
12
60–70%
Use if creating an amine-linked exit vector.
Amide Coupling
C2-NH2
HATU, DIPEA
50
16
40–60%
Low nucleophilicity of pyridine amine requires heat.
References
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation.[3] Heterocycles, 83(4). Link
Bemis, T. A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12, 1-10. Link
Nunes, J., et al. (2019). Optimizing linker rigidity to improve intracellular behavior of PROTACs. ACS Chemical Biology. Link
Microwave-Assisted Synthesis & Functionalization of 3-Bromo-5-cyclopropylpyridin-2-amine
Executive Summary 3-Bromo-5-cyclopropylpyridin-2-amine (CAS: 1319068-89-7) is a high-value heterocyclic scaffold, particularly prevalent in the development of kinase inhibitors (e.g., Trk, MAPK pathways) and CNS-active a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-5-cyclopropylpyridin-2-amine (CAS: 1319068-89-7) is a high-value heterocyclic scaffold, particularly prevalent in the development of kinase inhibitors (e.g., Trk, MAPK pathways) and CNS-active agents.[1] The cyclopropyl group at C5 imparts metabolic stability and unique hydrophobic interactions, while the C3-bromide and C2-amine functionalities offer orthogonal handles for rapid diversification.
This Application Note provides a comprehensive guide to the microwave-assisted synthesis and downstream functionalization of this scaffold. Unlike conventional thermal heating, microwave irradiation (MW) offers precise control over reaction kinetics, significantly reducing reaction times from hours to minutes and improving the regioselectivity of palladium-catalyzed cross-couplings on poly-halogenated pyridines.
Part 1: Synthesis of the Core Scaffold
Strategic Analysis: The Regioselectivity Advantage
While 3-Bromo-5-cyclopropylpyridin-2-amine is commercially available, in-house synthesis is often required for scale-up or analog generation. The most efficient route utilizes the commodity chemical 3,5-dibromopyridin-2-amine .
Expert Insight: In 3,5-dibromopyridin-2-amine, the C5-bromide is electronically and sterically distinct from the C3-bromide.[2]
C3 Position: Sterically hindered by the adjacent C2-amino group (
) and the ring nitrogen lone pair.
C5 Position: Less sterically hindered and more accessible for oxidative addition by Palladium(0) species.
By controlling stoichiometry and temperature under microwave irradiation, one can achieve exclusive C5-selective Suzuki-Miyaura coupling , yielding the target 3-bromo-5-cyclopropyl intermediate without touching the C3-bromide.
Experimental Protocol A: Regioselective Synthesis
Objective: Synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine from 3,5-dibromopyridin-2-amine.
Materials
Substrate: 3,5-Dibromopyridin-2-amine (1.0 equiv)
Reagent: Cyclopropylboronic acid (1.1 equiv)
Catalyst:
(5 mol%) or (for challenging substrates)
Base:
(2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)
Step-by-Step Procedure
Preparation: In a 10 mL microwave process vial, charge 3,5-dibromopyridin-2-amine (252 mg, 1.0 mmol), cyclopropylboronic acid (95 mg, 1.1 mmol), and
(58 mg, 0.05 mmol).
Inertion: Cap the vial and purge with Argon for 2 minutes. Add degassed DME (4 mL) and 2.0 M aq.
(1.5 mL) via syringe.
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).
Temperature: 100 °C
Time: 15 minutes
Power: Dynamic (Max 150 W)
Stirring: High
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The C5-cyclopropyl product typically elutes after any bis-coupled byproduct but before starting material.
Validation Criteria:
NMR: Look for the disappearance of the C5-H signal and retention of the C3-Br pattern.
MS (ESI): Target mass
(, Br isotope pattern).
Part 2: Downstream Functionalization (The Application)
Once the core scaffold is secured, the C3-bromide serves as the electrophile for library generation. The C2-amine can direct C3-functionalization or participate in cyclization.
Workflow Visualization
The following diagram illustrates the regioselective logic and downstream utility.
Figure 1: Synthetic workflow demonstrating the regioselective access to the core scaffold and its divergent applications.
Objective: Introduction of diversity elements at the C3 position via Suzuki coupling.
Challenge: The C3 position is sterically hindered by the C2-amine and the newly installed C5-cyclopropyl group.
Solution: Higher microwave temperatures (130–150 °C) and active catalyst systems (e.g., SPhos or XPhos) are required to drive the reaction to completion.
Optimization Table: C3-Coupling Conditions
Parameter
Standard Condition
Optimized MW Condition
Rationale
Catalyst
+ XPhos
XPhos forms a bulky, electron-rich Pd species that facilitates oxidative addition at hindered chlorides/bromides.
Solvent
Toluene/EtOH
1,4-Dioxane/
Dioxane allows for higher superheating temperatures in sealed MW vessels.
Temp/Time
90°C / 12 h
140°C / 20 min
MW irradiation overcomes the activation energy barrier of the hindered C3 center.
Purification methods for separating 3-Bromo-5-cyclopropylpyridin-2-amine from isomers
This guide provides in-depth technical assistance for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 3-Bromo-5-cyclopropylpyridin-2-amine, a key building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 3-Bromo-5-cyclopropylpyridin-2-amine, a key building block in contemporary drug discovery. The primary difficulty in obtaining this compound in high purity lies in its separation from structurally similar positional isomers, which often possess nearly identical physicochemical properties. This document offers troubleshooting protocols and answers to frequently asked questions to navigate these complex separations.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Co-elution of Isomers During Flash Column Chromatography
Question: My flash chromatography purification of 3-Bromo-5-cyclopropylpyridin-2-amine shows poor separation from an isomeric impurity. How can I resolve the co-eluting peaks?
Answer: Co-elution of isomers is the most common hurdle. Since isomers have the same mass, this problem is only visible through techniques like TLC or analytical HPLC. The root cause is insufficient selectivity (differential affinity) between the isomers for the stationary and mobile phases.
Causality & Mechanism: The basic amino group and the pyridine nitrogen dominate the interaction with the acidic silanol groups on standard silica gel, often leading to peak tailing and masking the subtle polarity differences between isomers.[1][2] The position of the cyclopropyl and bromo groups subtly alters the molecule's dipole moment and steric profile, which must be exploited for separation.
Troubleshooting Steps:
Optimize the Mobile Phase:
Reduce Eluent Strength: Decrease the concentration of the polar solvent (e.g., ethyl acetate in hexanes) to increase the retention factor (k') and allow more time for the column to resolve the compounds.[1]
Introduce a More Selective Solvent: Replace standard solvents. For example, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or a hexane/dichloromethane/methanol system can alter the selectivity and improve separation.
Incorporate a Basic Modifier: To mitigate peak tailing caused by the basic amine, add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[3][4] This "neutralizes" the acidic silica surface, improving peak shape and often revealing the underlying isomeric impurity.[2][4]
Change the Stationary Phase:
If silica gel fails, switch to a stationary phase with a different separation mechanism.
Alumina (basic or neutral): Can be effective for separating basic compounds.
Amine-functionalized Silica: These columns are specifically designed to reduce the undesirable interactions that cause peak tailing in basic analytes.[4]
Optimize Loading Technique:
Dry Loading: If your crude material is dissolved in a strong solvent for loading, it can disrupt the separation at the top of the column. Adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder (dry loading) often leads to significantly better resolution.[2]
Caption: A high-level workflow for the purification of 3-Bromo-5-cyclopropylpyridin-2-amine.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
Google Patents. (2015).
Smolecule. (2026).
BenchChem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
SIELC. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
Smolecule. (2026). Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis.
PubMed. (2007).
HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
King Group, T. C.
University of Geneva.
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
ResearchGate. (2004). Efficient Synthesis of 3-Bromo-2-[(N-substituted)
Technical Support Center: Stability of the Cyclopropyl Ring Under Acidic Conditions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for handling cy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for handling cyclopropyl-containing molecules in acidic environments. The unique electronic structure and inherent ring strain of the cyclopropyl group make it a valuable moiety in medicinal chemistry, yet these same properties can lead to unexpected reactivity under acidic conditions.[1][2] This resource is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My cyclopropyl-containing compound is degrading during an acidic workup or purification on silica gel. What is the likely cause and how can I prevent it?
Answer:
The degradation is most likely due to acid-catalyzed ring-opening of the cyclopropyl group. The high ring strain (approximately 27 kcal/mol) and the "p-character" of the C-C bonds make the cyclopropyl ring susceptible to electrophilic attack by a proton.[3] This is particularly problematic with strong acids or even on the acidic surface of standard silica gel.
Underlying Mechanism:
The reaction is initiated by protonation of the cyclopropyl ring, which can occur on a C-C bond (edge protonation) or a carbon atom (corner protonation). This leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile present in the medium (e.g., water, halide ions from the acid). The reaction often follows Markovnikov's rule, where the most stable carbocation is formed.[4][5] For example, if the cyclopropyl ring is attached to a phenyl group, the ring will open to form a benzylic carbocation.
Solutions:
Neutralize Before Workup: Before performing an aqueous workup, carefully quench the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.
Use Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. A common procedure is to slurry the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or ammonia.
Alternative Purification Methods: Consider alternative purification techniques that do not involve acidic stationary phases, such as:
Preparative HPLC with a buffered mobile phase.
Recrystallization.
Distillation, if the compound is volatile and thermally stable.
Question 2: I am trying to remove a Boc (tert-butoxycarbonyl) protecting group with trifluoroacetic acid (TFA), but my cyclopropyl ring is also cleaving. How can I achieve selective deprotection?
Answer:
This is a common challenge as the strong acidic conditions required for Boc deprotection can readily promote cyclopropane ring opening. The key to selectivity is to moderate the reaction conditions.
Underlying Cause:
Trifluoroacetic acid is a strong acid that can readily protonate and open the cyclopropyl ring. The stability of the resulting carbocation plays a crucial role; if the ring-opened carbocation is particularly stable (e.g., tertiary or benzylic), this degradation pathway will be more favorable.
Solutions & Experimental Protocol:
Milder Acidic Conditions: Avoid using neat TFA. Instead, try a solution of TFA in a less polar solvent like dichloromethane (DCM) at a lower temperature.[6][7] Start with a low concentration of TFA (e.g., 10-20% in DCM) and monitor the reaction closely.
Alternative "Cyclopropane-Friendly" Acids: Consider using weaker acids that are still capable of removing the Boc group.[8] Examples include:
HCl in a non-protic solvent like dioxane or diethyl ether.
Pyridinium p-toluenesulfonate (PPTS) at elevated temperatures.[9]
Formic acid.
Experimental Protocol: Selective Boc Deprotection in the Presence of a Cyclopropyl Group
Preparation: Dissolve the Boc-protected, cyclopropyl-containing substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0 °C using an ice bath.
Acid Addition: Slowly add a pre-chilled solution of 20% TFA in DCM dropwise to the stirred solution.
Monitoring: Monitor the reaction progress every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS.
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of NaHCO₃.
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Question 3: My reaction involves a cyclopropylamine, and I am observing significant byproduct formation under acidic conditions. What is happening?
Answer:
Cyclopropylamines are particularly susceptible to ring opening under acidic conditions due to the influence of the nitrogen atom.
Underlying Mechanism:
Protonation of the amine increases the electron-withdrawing nature of the nitrogen, which weakens the adjacent C-C bonds of the cyclopropyl ring. This facilitates a concerted or stepwise ring-opening process, often leading to the formation of an iminium ion intermediate, which can then be hydrolyzed to an aldehyde or ketone and the corresponding amine.
Solutions:
Protecting Groups: If the amine is not the reactive center, consider protecting it with a group that is stable to the acidic conditions of your reaction but can be removed later under orthogonal conditions.[10][11][12] For example, an Fmoc group is stable to acid but cleaved by base.[7]
pH Control: If possible, run the reaction in a buffered system to maintain a mildly acidic pH rather than using a strong acid.
Anhydrous Conditions: In the absence of water, the intermediate iminium ion may be more stable and less prone to hydrolysis, potentially allowing for the desired reaction to occur before ring opening.
Frequently Asked Questions (FAQs)
Q1: What fundamental factors determine the stability of a cyclopropyl ring in acid?
A1: The stability is a balance of several factors:
Ring Strain: The inherent strain makes the ring kinetically and thermodynamically prone to opening.[3]
Electronic Effects of Substituents: Electron-donating groups (e.g., alkyl, alkoxy) attached to the ring can stabilize it by donating electron density into the ring's bonding orbitals. Conversely, electron-withdrawing groups (e.g., carbonyl, nitro, or a protonated amine) destabilize the ring and make it more susceptible to cleavage.[13]
Carbocation Stability: The reaction proceeds through a carbocation intermediate. Substituents that stabilize the potential carbocation upon ring opening will accelerate the degradation. For example, a phenyl-substituted cyclopropane will open readily to form a stable benzylic carbocation.
Acid Strength and Temperature: Stronger acids (lower pKa) and higher temperatures increase the rate of ring opening.[6][14]
Q2: Are there any "cyclopropane-friendly" acidic reagents?
A2: Yes, while no acidic reagent is universally "safe," some are considered milder and less likely to cause ring opening.[15] These include:
Lewis Acids: In some cases, Lewis acids can coordinate to other functional groups in the molecule, promoting the desired reaction without protonating the cyclopropyl ring.[16][17][18] However, strong Lewis acids can also catalyze ring opening.
Solid-Supported Acids: Reagents like Amberlyst-15 or other acidic resins can sometimes provide a localized acidic environment, and the reaction can be stopped by simple filtration.[19]
Organic Acids: Acids like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) are often used when milder conditions are required.[9]
Q3: How can I predict if my cyclopropyl-containing molecule will be stable to a specific acidic condition?
A3: A precise prediction is difficult without experimental data. However, you can make an educated assessment by considering the following:
Analyze Substituents: Look for electron-withdrawing groups on or near the cyclopropyl ring. Also, consider if ring-opening would lead to a particularly stable carbocation (e.g., tertiary, allylic, or benzylic).
Review the Literature: Search for studies on similar structures or reactions. The stability of cyclopropyl groups is a well-documented area in organic chemistry.
Run a Small-Scale Test Reaction: Before committing your bulk material, perform a small-scale test reaction and monitor for the appearance of byproducts by TLC or LC-MS.
Visualizations and Data
Mechanism of Acid-Catalyzed Ring Opening
Caption: General mechanism of acid-catalyzed cyclopropane ring opening.
A Comparative Guide to the ¹³C NMR Spectral Interpretation of 3-Bromo-5-cyclopropylpyridin-2-amine
Introduction: The Role of ¹³C NMR in Modern Drug Discovery In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of ¹³C NMR in Modern Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon framework of a molecule.[1][2] For researchers working with complex heterocyclic systems, such as substituted pyridines, a thorough understanding of ¹³C NMR spectra is indispensable for verifying structure, assessing purity, and understanding electronic properties.
This guide offers an in-depth, comparative analysis for the interpretation of the ¹³C NMR spectrum of 3-Bromo-5-cyclopropylpyridin-2-amine , a compound featuring a unique combination of electron-donating, electron-withdrawing, and sterically demanding substituents. As experimental spectra for such specific compounds are often not publicly available[3], this guide employs a predictive and comparative methodology. By dissecting the molecule into its constituent parts—the pyridine core, the amino group, the bromine atom, and the cyclopropyl ring—we will build a reliable prediction of the chemical shifts and explain the underlying principles governing them.
Deconstructing the Molecule: A Substituent-Based Approach to Prediction
The chemical shift of a given carbon atom is highly sensitive to its local electronic environment.[4][5] By analyzing the ¹³C NMR data of simpler, related molecules, we can understand the influence (the "substituent effect") of each functional group. These effects can then be combined to predict the spectrum of the more complex target molecule. This approach is a cornerstone of spectral interpretation and is supported by extensive empirical data and computational models.[6][7][8][9]
The Pyridine Core: An Aromatic Heterocycle Baseline
The parent pyridine molecule serves as our fundamental baseline. The nitrogen atom introduces a degree of asymmetry and deshielding compared to benzene. The typical ¹³C NMR chemical shifts for pyridine are:
C2/C6: ~150 ppm
C3/C5: ~124 ppm
C4: ~136 ppm
These values will be significantly altered by the attached substituents in our target molecule.
Comparative Compound Analysis
To build our prediction, we will examine the spectral data of three key structural analogues: 2-aminopyridine, 3-bromopyridine, and cyclopropylbenzene.
Compound
C2 (ppm)
C3 (ppm)
C4 (ppm)
C5 (ppm)
C6 (ppm)
Substituent Carbons (ppm)
2-Aminopyridine
~158.4
~108.7
~138.0
~113.8
~148.1
-
3-Bromopyridine
~150.3
~120.5
~139.7
~124.0
~147.8
-
Cyclopropylbenzene
~142.9 (ipso)
~125.9 (ortho)
~128.4 (meta)
~125.7 (para)
-
~15.9 (CH), ~10.4 (CH₂)
Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.
Dissecting the Substituent Effects:
The 2-Amino Group (NH₂): A Strong Electron-Donating Group
The amino group is a powerful electron-donating group (EDG) through resonance. It significantly increases electron density at the ortho (C3) and para (C5) positions.
Effect: This increased electron density causes substantial shielding , shifting the corresponding carbon signals upfield (to lower ppm values).
In 2-aminopyridine, C3 and C5 are strongly shielded relative to pyridine.[10][11][12] Conversely, the carbon directly attached to the nitrogen (C2) and the adjacent C6 are deshielded.
The 3-Bromo (Br) Group: An Inductive Electron-Withdrawing Group
Bromine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect). This effect is strongest on the carbon to which it is attached (the ipso-carbon, C3).
Effect: This electron withdrawal causes deshielding , shifting the attached carbon's signal downfield (to higher ppm values). The effect diminishes with distance.
In 3-bromopyridine, the C3 signal is found around 120.5 ppm. The bromine's primary impact is localized, with smaller deshielding effects on adjacent carbons.[13]
The 5-Cyclopropyl Group: A Unique Alkyl Substituent
The cyclopropyl group is a fascinating substituent. While technically an alkyl group, its strained, three-membered ring has significant s-character in its C-C bonds, giving it some properties reminiscent of a double bond.[14][15][16] It acts as a weak electron-donating group to the aromatic ring.
Effect on the Ring: It will cause modest shielding (upfield shift) of the ortho (C4, C6) and para (C2) carbons.
Cyclopropyl Carbons Themselves: The carbons of the cyclopropyl ring are highly shielded due to the ring's unique magnetic anisotropy.[14] They generate a local magnetic field that shields the nuclei, resulting in characteristic signals at very high fields (typically 5-20 ppm).[14]
Synthesizing the Data: Predicted ¹³C NMR Spectrum for 3-Bromo-5-cyclopropylpyridin-2-amine
By combining these individual effects, we can now assign the predicted chemical shifts for each of the seven unique carbons in the target molecule.
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale for Assignment
C2
~155-160
Attached to the strongly deshielding amino group.
C3
~105-110
Directly attached to the deshielding bromine, but strongly shielded by the ortho amino group. The shielding effect of the amino group is expected to dominate.
C4
~138-142
Influenced by the meta amino and bromo groups, and ortho to the cyclopropyl group. Expected to be deshielded relative to pyridine.
C5
~120-125
The ipso-carbon for the cyclopropyl group and para to the strongly shielding amino group.
C6
~145-150
ortho to the cyclopropyl group and meta to the amino group. Expected to be deshielded.
Cyclopropyl CH
~15-20
The methine carbon of the cyclopropyl group, attached to the pyridine ring.
Cyclopropyl CH₂
~8-12
The two equivalent methylene carbons of the cyclopropyl group, characteristically shielded.
Visualizing the Logic: From Prediction to Confirmation
To systematically approach NMR interpretation, a logical workflow is essential. The following diagram outlines the key stages, from initial sample preparation to the final structural confirmation, integrating predictive methods with experimental data acquisition.
Caption: A systematic workflow for NMR analysis.
The following diagram illustrates the electronic influences of the substituents on the pyridine ring, which are the fundamental cause of the observed chemical shifts.
Caption: Electronic effects governing ¹³C chemical shifts.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
To validate the predicted data, a robust experimental protocol is essential. The following provides a standardized procedure for acquiring a proton-decoupled ¹³C NMR spectrum for a small organic molecule like 3-Bromo-5-cyclopropylpyridin-2-amine.
1. Sample Preparation:
a. Accurately weigh 15-25 mg of the compound. For dilute samples, more material may be necessary.[17]
b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with expected sample peaks.
c. Transfer the solution to a clean, dry 5 mm NMR tube.
d. If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS), though for routine structural confirmation, the residual solvent peak is often used for referencing.
2. Instrument Setup and Calibration:
a. Insert the sample into the NMR spectrometer's probe.
b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining field stability.
c. Tune and match the ¹³C probe to the correct frequency to ensure maximum signal sensitivity.
d. Shim the magnetic field to optimize homogeneity, which results in sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.[18]
3. Acquisition Parameters for a Standard ¹³C{¹H} Experiment:
a. Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
b. Spectral Width (SW): Set a wide spectral width to encompass all expected carbon signals, typically 0 to 220 ppm.[19][20]
c. Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required.[1] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
d. Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. This allows the nuclei to return to equilibrium between pulses. Note that quaternary carbons have longer relaxation times and may appear weaker.
e. Acquisition Time (AQ): Typically set between 1-2 seconds.
f. Temperature: Maintain a constant temperature, usually 298 K (25 °C).
4. Data Processing:
a. Apply a Fourier transform to the acquired Free Induction Decay (FID).
b. Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.
c. Apply a baseline correction to obtain a flat, even baseline across the spectrum.
d. Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
e. Integrate the signals (note: in standard proton-decoupled ¹³C NMR, integrations are not reliably quantitative unless specific acquisition parameters are used).
Conclusion
The interpretation of ¹³C NMR spectra for complex, polysubstituted heterocycles is a deductive science built on a foundation of empirical data and an understanding of electronic principles. This guide demonstrates that by systematically analyzing the effects of individual substituents—the electron-donating amino group, the inductively withdrawing bromo group, and the uniquely shielded cyclopropyl moiety—a highly accurate prediction of the ¹³C NMR spectrum for 3-Bromo-5-cyclopropylpyridin-2-amine can be constructed. This predictive framework, when coupled with a rigorous experimental protocol, provides researchers and drug development professionals with a powerful and reliable strategy for the structural verification of novel molecular entities.
References
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link][21][22][23][24]
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 741–748. Retrieved from [Link][6]
Krygowski, T. M., & Szatylowicz, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 120-133. Retrieved from [Link][7][8][9]
University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][18]
Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link][17]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][4]
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link][5]
Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link][19]
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link][11]
K. B. Wiberg, & D. E. Barth. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Journal of the American Chemical Society, 93(15), 3780-3781. Retrieved from [Link][15]
D. P. Kelly, & D. R. Smith. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link][16]
A Comparative Guide to the LC-MS/MS Fragmentation of 3-Bromo-5-cyclopropylpyridin-2-amine
This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 3-Bromo-5-cyclopropylpyridin-2-amine. Designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 3-Bromo-5-cyclopropylpyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative study of fragmentation patterns under varying collision energies. We will explore the causal relationships behind fragmentation pathways, establish a robust, self-validating experimental protocol, and ground our findings in established scientific principles.
The structural complexity of 3-Bromo-5-cyclopropylpyridin-2-amine, incorporating a brominated pyridine core, a primary amine, and a strained cyclopropyl ring, gives rise to a rich and informative fragmentation spectrum. Understanding these fragmentation patterns is critical for unambiguous identification, metabolite profiling, and quantitative analysis in complex matrices. This guide will compare fragmentation at low, medium, and high collision energies to provide a comprehensive reference for your analytical workflows.
The Scientific Rationale: Predicting Fragmentation
Mass spectrometry is a powerful analytical technique that yields detailed structural information through the controlled fragmentation of a precursor molecule.[1] The resulting fragment ions create a chemical fingerprint unique to the molecule's structure. For 3-Bromo-5-cyclopropylpyridin-2-amine (Molecular Formula: C8H9BrN2, Monoisotopic Mass: 212.00 g/mol ), we can predict several key fragmentation events upon electrospray ionization (ESI) in positive mode, which is ideal for basic compounds like pyridines.[2]
The protonated molecule, [M+H]+, will have a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in a ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 213.0 and 215.0.[2] This isotopic signature is a crucial diagnostic tool for identifying all bromine-containing fragments in the spectrum.
Our comparative analysis will focus on Collision-Induced Dissociation (CID), a technique where selected ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy to induce bond breakage.[3] We will examine how different energy inputs alter the predominant fragmentation pathways.
Proposed Fragmentation Pathways
Based on the chemical structure and established fragmentation principles for related moieties, we can hypothesize the primary fragmentation routes. Aminopyridines can exhibit fragmentation behavior similar to anilines, involving the loss of HNC.[4] The cyclopropyl group is known to undergo characteristic cleavages, often resulting in the loss of ethylene (C2H4).[5] Halogenated pyridines can readily undergo dehalogenation.[6]
Caption: Predicted fragmentation pathways at different collision energies.
Performance Comparison: Fragmentation Across Different Collision Energies
The utility of MS/MS analysis is greatly enhanced by systematically varying the collision energy. This allows for the selective generation of different fragment ions, which can aid in structural confirmation and the development of sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM).
Parameter
Low Collision Energy (e.g., 10-20 eV)
Medium Collision Energy (e.g., 20-35 eV)
High Collision Energy (e.g., >35 eV)
Primary Precursor Ion
[M+H]+ at m/z 213.0 / 215.0
[M+H]+ at m/z 213.0 / 215.0
[M+H]+ at m/z 213.0 / 215.0
Major Fragment Ions (Predicted)
m/z 196.0 / 198.0 (Loss of NH3)m/z 185.0 / 187.0 (Loss of C2H4)
m/z 134.1 (Loss of •Br)m/z 172.0 / 174.0 (Loss of •C3H5)
m/z 106.1 (Sequential loss of C2H4 and •Br)Ring fragmentation ions
Rationale & Insights
At low energies, the most labile bonds break. This typically involves the loss of small, stable neutral molecules like ammonia from the amino group or ethylene from the cyclopropyl ring. These fragments are often the most abundant and ideal for quantitative analysis due to their high signal intensity.
As energy increases, stronger bonds begin to cleave. The carbon-bromine bond is a likely candidate, resulting in the loss of the bromine radical.[6] Cleavage of the cyclopropyl ring from the pyridine core also becomes more probable.
At high collision energies, extensive fragmentation occurs. This provides the most detailed structural information by breaking down the core pyridine ring itself. These smaller fragments are excellent for library matching and confirming the identity of the core structure.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust method for the analysis of 3-Bromo-5-cyclopropylpyridin-2-amine, designed for high sensitivity and reproducibility.
Sample and Standard Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 3-Bromo-5-cyclopropylpyridin-2-amine in methanol.
Working Solution: Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL for direct infusion or LC-MS method development.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Peak tailing for basic compounds like pyridines can be an issue; using modern, well-end-capped columns is recommended.[2]
Mobile Phase A: 0.1% Formic Acid in Water. The use of an acid modifier is crucial to protonate the pyridine nitrogen, ensuring good peak shape and enhancing ESI+ efficiency.[2]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometry
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
MS1 Scan: Scan from m/z 100-300 to confirm the presence of the [M+H]+ ion at m/z 213.0 / 215.0.
MS2 Product Ion Scan: Select the precursor ion at m/z 213.0. Perform product ion scans at varying collision energies (e.g., 15 eV, 25 eV, and 40 eV) to generate the fragmentation spectra for comparison.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This guide provides a predictive framework and a robust experimental protocol for the analysis of 3-Bromo-5-cyclopropylpyridin-2-amine by LC-MS/MS. By understanding the predicted fragmentation pathways and systematically evaluating the effects of different collision energies, researchers can develop highly specific and sensitive methods for identification and quantification. The characteristic bromine isotopic signature, combined with predictable losses from the cyclopropyl and amino moieties, offers multiple points of confirmation for this molecule. The provided methodologies are designed to be a validated starting point, enabling reliable and high-quality data generation for drug development and research applications.
References
Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour?. (1988). R Discovery. Available at: [Link]
Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC. Available at: [Link]
Collisional activation of protonated halogeno-pyridines: different behaviour of target gases. (2000). ScienceDirect. Available at: [Link]
3-Aminopyridine. NIST WebBook. Available at: [Link]
Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. (2017). ResearchGate. Available at: [Link]
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Available at: [Link]
Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. PMC. Available at: [Link]
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (2025). MDPI. Available at: [Link]
Collisional Interaction of Ionized Pyridine N-Oxides with Various Targets in a New Hybrid Mass Spectrometer. (2026). ResearchGate. Available at: [Link]
Substituent Effects in the Binding of Alkali Metal Ions to Pyridines, Studied by Threshold Collision-Induced Dissociation and ab Initio Theory: The Methylpyridines. (2001). ACS Publications. Available at: [Link]
Mass Spectrometry of Cycloalkanes. (2025). YouTube. Available at: [Link]
Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. (2025). PubMed. Available at: [Link]
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. Available at: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Collision-induced dissociation. Wikipedia. Available at: [Link]
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Available at: [Link]
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]
3-Bromo-5-chloropyridin-2-amine. PubChem. Available at: [Link]
The Cyclopropyl Moiety on Pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the relentless pursuit of drug candidates with optimized potency, selectivity, and metabolic stability is paramount. Among the vast arsenal of structural motifs employed by...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the relentless pursuit of drug candidates with optimized potency, selectivity, and metabolic stability is paramount. Among the vast arsenal of structural motifs employed by drug designers, the seemingly simple cyclopropyl group has emerged as a powerful tool for fine-tuning the pharmacological properties of therapeutic agents. When appended to a pyridine scaffold, a privileged heterocycle in numerous FDA-approved drugs, the cyclopropyl group can exert profound and often beneficial effects on a molecule's Structure-Activity Relationship (SAR).
This guide provides an in-depth, objective comparison of pyridine-based compounds with and without the cyclopropyl moiety, supported by experimental data from published literature. We will delve into the mechanistic underpinnings of the observed effects on metabolic stability, potency, and selectivity, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Cyclopropyl Advantage: More Than Just a Small Ring
The unique physicochemical properties of the cyclopropyl group, stemming from its strained three-membered ring, are central to its utility in drug design. The C-H bonds are shorter and stronger than those in typical alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This inherent resistance to metabolic breakdown can significantly enhance a compound's half-life and oral bioavailability.
Furthermore, the rigid, planar nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent bonds. This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for its biological target by minimizing the entropic penalty upon binding. The cyclopropyl group can also serve as a non-classical bioisostere for other functionalities, such as a vinyl or even a phenyl group, offering a means to modulate lipophilicity and other physicochemical properties.
Comparative Analysis: The Impact of Cyclopropyl Substitution on Pyridine Scaffolds
To illustrate the tangible effects of incorporating a cyclopropyl group onto a pyridine scaffold, we have compiled and compared experimental data from several case studies. The following tables summarize key parameters such as potency (IC50), metabolic stability (half-life in human liver microsomes), and selectivity.
Potency: A Tale of Two Moieties
The introduction of a cyclopropyl group can have a dramatic impact on a compound's potency, often leading to significant improvements. This is exemplified in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.
Table 1: Comparison of Potency in TYK2 Inhibitors.[1]
Compound
Structure
Modification from Cyclopropyl
TYK2 Cellular IC50 (nM)
Compound with Cyclopropyl
[Structure with cyclopropyl group]
-
10
Compound 6
[Structure with Boc-azetidine]
Boc-azetidine
Partial loss of activity
Compound 8
[Structure with acetyl-azetidine]
Acetyl-azetidine
Partial loss of activity
Compound 4
[Structure with n-butylhydroxy]
n-Butylhydroxy
Complete loss of activity
Compound 5
[Structure with carboxyl]
Carboxyl
Complete loss of activity
As the data in Table 1 clearly indicates, replacement of the cyclopropyl group in a series of TYK2 inhibitors with other moieties, such as Boc-azetidine or acetyl-azetidine, resulted in a partial loss of activity.[1] More drastic changes, like the introduction of a n-butylhydroxy or carboxyl group, led to a complete loss of inhibitory function.[1] This underscores the critical role of the cyclopropyl group in maintaining the optimal conformation for binding to the TYK2 pseudokinase domain.
A similar trend was observed in the development of Phosphodiesterase 4B (PDE4B) inhibitors.
Table 2: Comparison of Potency in PDE4B Inhibitors.[2]
Compound
R Group
PDE4B IC50 (µM)
11a
Cyclopropyl
0.63
11b
Cyclobutyl
Much less active
In this series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the cyclopropyl analog (11a) exhibited a potent PDE4B IC50 of 0.63 µM.[2] In contrast, the cyclobutyl analog (11b) was significantly less active, again highlighting the favorable contribution of the smaller, more rigid cyclopropyl ring to target engagement.[2]
Metabolic Stability: Blocking the "Soft Spots"
One of the most well-documented advantages of the cyclopropyl group is its ability to enhance metabolic stability. The following table compares the in vitro metabolic stability of a cyclopropyl chromane-derived γ-secretase modulator with its non-cyclopropyl counterpart in human liver microsomes (HLM).
Table 3: Comparison of Metabolic Stability in γ-Secretase Modulators.
The data clearly demonstrates that the introduction of the cyclopropyl group in compound 33 significantly improved its metabolic stability, as evidenced by the nearly three-fold reduction in apparent intrinsic clearance compared to the chromene analog 20. This is a direct consequence of the cyclopropyl group's resistance to oxidative metabolism.
Similarly, in a series of phosphodiesterase 5 (PDE5) inhibitors, the replacement of a less stable moiety with a cyclopropyl group on a quinoline scaffold (structurally related to pyridine) led to improved metabolic stability.
Table 4: Comparison of Metabolic Stability in PDE5 Inhibitors.[3]
Compound
Key Structural Feature
Human Liver Microsomal Half-life (t1/2, min)
7a
Non-cyclopropyl quinoline
20.5
4b
8-cyclopropyl quinoline
44.6
Compound 4b, which incorporates an 8-cyclopropyl group, exhibited a more than two-fold increase in metabolic half-life in human liver microsomes compared to the non-cyclopropyl analog 7a.[3]
Selectivity: A Subtle but Significant Influence
Achieving selectivity for a target protein over closely related family members is a critical challenge in drug discovery. The conformational constraint imposed by a cyclopropyl group can contribute to improved selectivity by favoring a binding mode that is unique to the intended target. While extensive quantitative, head-to-head selectivity data for cyclopropyl-pyridine analogs is not always readily available in the public domain, the principle is well-established. For instance, in the development of PDE4B inhibitors, the cyclopropyl-containing compound 11a not only showed good potency but was also selective against the closely related PDE4D isoform (<50% inhibition at 10 µM).[2]
Experimental Protocols
To empower researchers to investigate the SAR of cyclopropyl-substituted pyridine scaffolds, we provide the following detailed, step-by-step protocols for key in vitro assays.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a test compound when incubated with HLM, providing an estimate of its intrinsic clearance.
Materials:
Pooled Human Liver Microsomes (HLM)
0.1 M Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Test compound stock solution (e.g., 10 mM in DMSO)
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
Acetonitrile (ACN) with an internal standard for quenching the reaction
96-well plates
Incubator (37°C)
LC-MS/MS system for analysis
Protocol:
Preparation of Incubation Mixture:
Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
Prepare the test compound working solution by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).
Incubation:
Add the HLM suspension to the wells of a 96-well plate.
Pre-warm the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Immediately add the test compound working solution to the wells.
Time Points and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
Sample Processing:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
Quantify the remaining parent compound at each time point using LC-MS/MS.
Plot the natural logarithm of the percentage of remaining parent compound versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Causality Behind Experimental Choices:
HLM: Human liver microsomes are used as they contain a high concentration of CYP enzymes, the primary drivers of phase I metabolism for many drugs.[4]
NADPH Regenerating System: This is crucial as NADPH is a required cofactor for CYP enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.[4]
Internal Standard: The use of an internal standard in the quenching solution helps to correct for variations in sample processing and LC-MS/MS analysis, ensuring accurate quantification.
Linear Regression of Log-Transformed Data: The disappearance of a compound due to metabolism often follows first-order kinetics, which becomes a linear relationship when the natural logarithm of the concentration is plotted against time.
Competitive Binding Kinase Inhibition Assay
This assay determines the potency of a test compound by measuring its ability to compete with a known, labeled ligand for binding to the kinase active site.
Materials:
Recombinant kinase of interest
Fluorescently labeled or radiolabeled ATP-competitive ligand (probe)
Assay buffer (specific to the kinase)
Test compound serial dilutions
Control inhibitor with known potency
Microplates (e.g., 384-well)
Plate reader capable of detecting the label (fluorescence or radioactivity)
Protocol:
Preparation of Reagents:
Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.
Prepare a solution of the kinase and the labeled ligand in the assay buffer. The concentration of the labeled ligand should be at or below its dissociation constant (Kd) for the kinase.
Assay Setup:
Add the test compound dilutions and controls to the wells of the microplate.
Add the kinase/labeled ligand mixture to all wells.
Incubation:
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 1-2 hours).
Detection:
Measure the signal (fluorescence or radioactivity) in each well using a plate reader. A decrease in signal indicates displacement of the labeled ligand by the test compound.
Data Analysis:
Plot the signal as a function of the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.
Causality Behind Experimental Choices:
Competitive Binding Format: This format directly measures the interaction of the inhibitor with the kinase active site, providing a direct measure of binding affinity.[5][6]
Labeled Ligand at or below Kd: Using the labeled ligand at a concentration near its Kd ensures that the assay is sensitive to competitive displacement by the test compound.
Cheng-Prusoff Equation: This equation provides a more accurate measure of the inhibitor's affinity (Ki) by correcting for the competitive nature of the assay.
Visualizing the Impact of the Cyclopropyl Group
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: Impact of the cyclopropyl group on metabolic stability.
Caption: Conformational effects of the cyclopropyl group on kinase binding.
Conclusion
The strategic incorporation of a cyclopropyl group onto a pyridine scaffold is a well-validated approach in medicinal chemistry to enhance key drug-like properties. As demonstrated by the compiled experimental data, this small, strained ring can significantly improve metabolic stability by blocking sites of oxidative metabolism and increase potency by conformationally pre-organizing the molecule for optimal target binding. While more extensive, direct comparative data on selectivity would be beneficial, the available evidence suggests that the cyclopropyl group can also contribute to a more favorable selectivity profile.
The provided experimental protocols offer a robust framework for researchers to explore the SAR of cyclopropyl-substituted pyridines in their own drug discovery programs. By understanding the underlying principles and employing these validated methodologies, scientists can harness the power of the cyclopropyl group to design next-generation therapeutics with improved pharmacological profiles.
A Comparative Guide to the Structural Elucidation of 3-Bromo-5-cyclopropylpyridin-2-amine Derivatives: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical compa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography and its primary spectroscopic alternatives for the structural characterization of 3-Bromo-5-cyclopropylpyridin-2-amine and its derivatives. The insights provided herein are designed to equip researchers with the knowledge to make informed decisions about the most appropriate analytical techniques for their specific research goals.
The Significance of Structural Analysis for Pyridine Derivatives
Substituted pyridines are a critical class of heterocycles in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. For a molecule like 3-Bromo-5-cyclopropylpyridin-2-amine, understanding its precise atomic arrangement is crucial for several reasons:
Structure-Activity Relationship (SAR) Studies: In drug discovery, the exact conformation of a molecule dictates its binding affinity and selectivity to a biological target.
Crystal Engineering: Knowledge of intermolecular interactions, such as hydrogen bonding and halogen bonding, is essential for designing crystalline materials with desired properties.
Reaction Mechanism and Purity Confirmation: Unambiguous structural data confirms the outcome of a chemical synthesis and the purity of the resulting compound.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, one can resolve atomic positions with exceptional precision.
While a crystal structure for 3-Bromo-5-cyclopropylpyridin-2-amine is not publicly available, the crystallographic data for the closely related compound, 3-Bromopyridin-2-amine, provides a valuable point of reference.
Table 1: Crystallographic Data for 3-Bromopyridin-2-amine
Parameter
Value
Chemical Formula
C₅H₅BrN₂
Molecular Weight
173.02
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
12.2179 (6)
b (Å)
4.0007 (2)
c (Å)
12.8451 (6)
β (°)
109.731 (3)
Volume (ų)
591.01 (5)
Z
4
Data sourced from a study on 3-Bromopyridin-2-amine, where molecules assemble into inversion dimers via N—H⋯N hydrogen bonds.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocols
A plausible synthetic route, adapted from literature procedures for similar compounds, is the bromination of 5-cyclopropylpyridin-2-amine.
Reaction Setup: To a solution of 5-cyclopropylpyridin-2-amine in a suitable solvent such as acetonitrile, slowly add N-bromosuccinimide (NBS) at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield pure 3-Bromo-5-cyclopropylpyridin-2-amine.
Growing diffraction-quality single crystals is often the most challenging step.[3]
Solvent Selection: Screen a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find one in which the compound has moderate solubility.
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent over several days at room temperature.
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container with a second solvent in which the compound is poorly soluble but is miscible with the first solvent. Vapors of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.[3] Mount the crystal on a goniometer head.
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[4] Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Data Processing: Process the collected images to integrate the reflection intensities and determine the unit cell parameters.[2]
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and displacement parameters.
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Spectroscopic methods offer valuable structural information and are often used in conjunction with or as an alternative to crystallography.[5]
Caption: Comparison of Information from Different Analytical Techniques.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[10][11] For 3-Bromo-5-cyclopropylpyridin-2-amine, ¹H and ¹³C NMR would be essential.
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, the protons of the cyclopropyl group, and the amine protons. The chemical shifts and coupling patterns would provide information about their chemical environment and proximity to one another.[10]
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, confirming the presence of the pyridine ring and the cyclopropyl group.[10]
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular structure.[7]
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Data Processing: Process the raw data (Free Induction Decay) by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound with high accuracy.[8][12] For a halogenated compound like 3-Bromo-5-cyclopropylpyridin-2-amine, MS is particularly informative.
Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[13] This provides strong evidence for the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS): Can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[14]
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure.[12]
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
Data Analysis: Determine the m/z values of the major peaks and analyze the isotopic patterns to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[1]
N-H Stretch: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.[15][16]
C-N Stretch: Aromatic amine C-N stretching would be observed in the 1250-1335 cm⁻¹ region.[15]
Aromatic C-H and C=C Stretches: Signals corresponding to the pyridine ring would also be present.
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer.[17]
Data Acquisition: Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The structural elucidation of novel compounds like 3-Bromo-5-cyclopropylpyridin-2-amine derivatives relies on the judicious application of various analytical techniques. While single-crystal X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information, its requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic methods, including NMR, Mass Spectrometry, and FT-IR, serve as powerful and often more accessible alternatives and complementary techniques. A comprehensive approach, integrating data from multiple analytical methods, provides the highest level of confidence in structural assignment and is a cornerstone of rigorous scientific research in drug discovery and materials science.
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-cyclopropylpyridin-2-amine
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-cyclopropylpyridin-2-amine (CAS No. 1319068-89-7).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-cyclopropylpyridin-2-amine (CAS No. 1319068-89-7). As a substituted halogenated pyridine, this compound requires careful handling not only during its use in synthesis but, critically, through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical waste management.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the hazard profile of a chemical is the foundation of its safe management. While comprehensive toxicological data for 3-Bromo-5-cyclopropylpyridin-2-amine is not extensively published, a reliable risk assessment can be constructed by examining its structural motifs—a brominated pyridine core—and data from suppliers.
The primary hazards, as indicated by supplier Safety Data Sheets (SDS), are acute toxicity and irritation. The pyridine family of compounds, as a class, is known to target the central nervous system, liver, and kidneys upon exposure.[1][2] Therefore, it is prudent to handle this compound with the assumption that it may carry similar systemic risks.
Causality of Hazards:
Halogenated Moiety (Bromo-): Brominated organic compounds can be environmentally persistent and may form hazardous byproducts, such as hydrobromic acid, upon incomplete combustion. This necessitates disposal via high-temperature incineration under controlled conditions.
Pyridine Ring: The nitrogen-containing heterocyclic ring is a common feature in bioactive molecules and can interfere with biological processes. Pyridine itself is readily absorbed through the skin, posing a threat of systemic toxicity.[3]
Amine Group (-NH2): Aromatic amines can be skin sensitizers and may have other toxicological properties.
This assessment mandates that all waste streams containing this compound be treated as hazardous.
Pre-Disposal Operations: Segregation and Engineering Controls
Proper disposal begins long before the waste container is full. It starts with rigorous operational discipline during the experiment itself.
Engineering Controls and Personal Protective Equipment (PPE)
All handling of 3-Bromo-5-cyclopropylpyridin-2-amine, including weighing, transfers, and the quenching of reactions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Required PPE:
Gloves: Nitrile rubber gloves are required. Given that some halogenated solvents can degrade nitrile, consider double-gloving for extended operations or when handling solutions.[6]
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[6]
Lab Coat: A fully buttoned lab coat must be worn to prevent skin contact.
Rationale: The combination of a fume hood and appropriate PPE creates a multi-layered barrier, protecting the researcher from exposure via inhalation, skin absorption, and eye contact, which are the primary exposure routes for pyridine derivatives.[1]
Waste Stream Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions, protects waste handlers, and is required by law.
Designated Waste Container: All waste containing 3-Bromo-5-cyclopropylpyridin-2-amine must be collected in a container specifically designated for "Halogenated Organic Waste." [7]
No Mixing: This waste stream must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[7]
Labeling: The container must be clearly labeled with its contents and the associated hazards.
Rationale: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to scrub acidic gases (like HBr) from the effluent. Mixing with non-halogenated waste unnecessarily converts the entire volume into the more expensive and specialized halogenated waste stream.
Step-by-Step Disposal Protocols
Follow these procedural steps to manage different forms of waste generated during work with 3-Bromo-5-cyclopropylpyridin-2-amine.
Protocol 1: Disposal of Contaminated Solid Waste
This protocol applies to items such as used gloves, weigh paper, TLC plates, and contaminated silica gel.
Collection: Immediately place all contaminated solid materials into a designated, puncture-resistant container or a heavy-duty, transparent plastic bag clearly labeled "Halogenated Organic Solid Waste."
Segregation: Do not mix this waste with regular trash or non-hazardous solid waste.
Sealing: Once the experiment is complete, securely seal the bag or container.
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) office.
Protocol 2: Disposal of Liquid Waste
This protocol applies to leftover reaction mixtures, solutions, and solvent rinses.
Container Selection: Use a chemically-compatible, sealable container designated for "Halogenated Organic Liquid Waste." Polyethylene or glass containers are typically appropriate.[6]
Transfer: Carefully pour the liquid waste into the container using a funnel. Perform this transfer inside a chemical fume hood.
Rinsing: Any glassware that was in direct contact with the compound must be rinsed. The first one or two rinses (using a suitable organic solvent) must be collected and added to the halogenated liquid waste container.[8]
Sealing and Labeling: Keep the waste container securely capped at all times, except when adding waste.[7] Ensure the label is accurate.
Storage: Store the container in secondary containment in a designated satellite accumulation area, away from heat or ignition sources.
Protocol 3: Decontamination of Empty Reagent Bottles
Empty containers may retain product residue and must be decontaminated before being disposed of as regular lab glass.[9]
Triple Rinse: In a fume hood, rinse the empty bottle three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
Collect Rinseate: Each rinse must be collected and transferred into the "Halogenated Organic Liquid Waste" container.
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in a designated container for non-hazardous lab glass. Consult your local EHS guidelines for final confirmation.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing 3-Bromo-5-cyclopropylpyridin-2-amine.
Caption: Decision workflow for proper waste segregation and disposal.
Emergency Procedures: Spill Management
Even with careful planning, spills can occur. Immediate and correct action is vital.
Small Spills (manageable by lab personnel):
Ensure PPE is worn.
Contain the spill using an absorbent material like vermiculite or sand.[10]
Carefully collect the absorbent material using non-sparking tools and place it in the "Halogenated Organic Solid Waste" container.[11]
Clean the spill area with a suitable solvent and paper towels, disposing of the towels as contaminated solid waste.
Large Spills:
Evacuate the immediate area.
Alert nearby personnel and your supervisor.
Contact your institution's EHS or emergency response team for cleanup.[7]
Crucially, never attempt to clean up a large spill without proper training and equipment. Do not use combustible materials like paper towels to absorb large quantities of liquid. Prevent any spilled material from entering drains or sewer systems.[11]
By adhering to these rigorous, well-reasoned procedures, you ensure a safe laboratory environment and responsible stewardship of chemical resources. Always consult your institution's specific waste management policies, as they may have additional requirements.
References
National Center for Biotechnology Information. "Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents". Available at: [Link]
New Jersey Department of Health. "Hazard Summary: Pyridine, 4-Nitro, 1-Oxide". Available at: [Link]
Centers for Disease Control and Prevention (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Pyridine". Available at: [Link]
Australian Industrial Chemicals Introduction Scheme. "Pyridine: Human health tier II assessment". Available at: [Link]
Centers for Disease Control and Prevention (NIOSH). "Pyridine - IDLH". Available at: [Link]
Safety Data Sheet. "3-Amino-5-bromo-2-methylpyridine". Available at: [Link]
Organic Syntheses. "Working with Hazardous Chemicals". Available at: [Link]
Hoffman Fine Chemicals. "5-Bromo-3-cyclopropylpyridin-2-amine | CAS RN 1335059-09-0". Available at: [Link]
University of North Texas Health Science Center. "Standard Operating Procedures for Bromo-Deoxyuridine (BrdU)". Available at: [Link]
Safety Data Sheet. "2-Amino-5-bromo-3-nitropyridine". Available at: [Link]
Safety Data Sheet. "Cyclopropylamine". Available at: [Link]
Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". Available at: [Link]
GOV.UK. "Pyridine: incident management". Available at: [Link]
PubChem. "3-Bromo-5-chloropyridin-2-amine". Available at: [Link]
Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine". Available at: [Link]
Washington State University. "Halogenated Solvents Safety". Available at: [Link]
MIT Plasma Science and Fusion Center. "PSFC Halogenated Solvents". Available at: [Link]
Navigating the Synthesis of 3-Bromo-5-cyclopropylpyridin-2-amine: A Comprehensive Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals The novel heterocyclic compound, 3-Bromo-5-cyclopropylpyridin-2-amine, presents significant opportunities in medicinal chemistry and materials science. As w...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 3-Bromo-5-cyclopropylpyridin-2-amine, presents significant opportunities in medicinal chemistry and materials science. As with any pioneering research, a profound understanding of the chemical's characteristics is paramount to ensuring the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost confidence and care.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-cyclopropylpyridin-2-amine is not yet widely available, data from the closely related isomer, 3-Bromo-6-cyclopropylpyridin-2-amine, and the general reactivity of 2-aminopyridines and brominated heterocyclic compounds, allow for a robust risk assessment. The primary hazards associated with this class of compounds are summarized below.
Table 1: GHS Hazard Profile (Inferred)
Hazard Class
GHS Hazard Statement
Description
Acute Toxicity, Oral
H302: Harmful if swallowed
Ingestion of the compound can lead to adverse health effects.
Skin Corrosion/Irritation
H315: Causes skin irritation
Direct contact with the skin is likely to cause irritation.
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
Contact with the eyes can result in significant irritation and potential damage.
Specific Target Organ Toxicity
H335: May cause respiratory irritation
Inhalation of dust or vapors may irritate the respiratory tract.
The presence of the bromine atom and the amine group on the pyridine ring are key determinants of its reactivity and toxicity. The amine group can act as a nucleophile and a base, while the electron-withdrawing nature of the bromine and the pyridine ring can influence its metabolic pathways and potential for bioaccumulation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-Bromo-5-cyclopropylpyridin-2-amine.
Table 2: Recommended Personal Protective Equipment (PPE)
Body Part
Protection
Rationale
Hands
Nitrile gloves
Provides a barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals, including aromatic amines.
Eyes
Safety goggles with side shields or a face shield
Protects against splashes and airborne particles entering the eyes.[1]
Body
Laboratory coat
Prevents contamination of personal clothing and skin.
Respiratory
Use in a certified chemical fume hood
A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2] For situations where a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary.
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the quality of your experimental results.
Preparation and Weighing
Work Area Preparation : Always handle 3-Bromo-5-cyclopropylpyridin-2-amine within a certified chemical fume hood. Ensure the work area is clean and free of clutter.
Gather Materials : Have all necessary equipment, including spatulas, weighing paper, and sealable containers, readily available within the fume hood.
Weighing : Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the container. Avoid creating dust.
Container Sealing : Immediately and securely seal the container after weighing.
Dissolution and Reaction Setup
Solvent Addition : If dissolving the compound, add the solvent slowly to the container with the solid.
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.
Reaction Assembly : If setting up a reaction, ensure all glassware is properly clamped and the reaction is conducted within the fume hood.
Workflow for Handling 3-Bromo-5-cyclopropylpyridin-2-amine
Emergency Procedures: Being Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
Personnel Exposure
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup
Evacuate : Evacuate all non-essential personnel from the immediate area.
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.
Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Emergency Response Flowchart
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Bromo-5-cyclopropylpyridin-2-amine and associated waste is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, it is classified as hazardous waste.
Waste Segregation and Collection
Solid Waste : Collect all solid waste, including unused compound, contaminated weighing paper, and spill cleanup materials, in a clearly labeled, sealable container for "Halogenated Organic Solid Waste."
Liquid Waste : Collect all liquid waste containing the compound in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedure
Labeling : Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[3]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like 3-Bromo-5-cyclopropylpyridin-2-amine is fundamental to advancing scientific discovery. By integrating the principles of hazard assessment, diligent use of personal protective equipment, and adherence to established handling and disposal protocols, researchers can create a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel are thoroughly trained and familiar with these procedures before commencing work with this compound.
References
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. In PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]